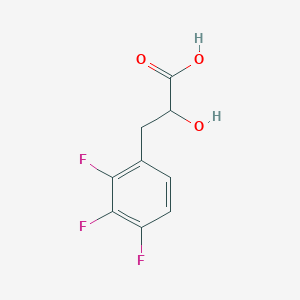
2-Hydroxy-3-(2,3,4-trifluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(2,3,4-trifluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7F3O3 This compound is characterized by the presence of a hydroxy group and a trifluorophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(2,3,4-trifluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and glycine.
Reaction Conditions: The key step involves the condensation of 2,3,4-trifluorobenzaldehyde with glycine under basic conditions to form the corresponding Schiff base. This intermediate is then reduced to yield the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(2,3,4-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-3-(2,3,4-trifluorophenyl)propanoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-hydroxy-3-(2,3,4-trifluorophenyl)propanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: 2-oxo-3-(2,3,4-trifluorophenyl)propanoic acid.
Reduction: 2-hydroxy-3-(2,3,4-trifluorophenyl)propanol.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
2-Hydroxy-3-(2,3,4-trifluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.
Industry: It is used in the development of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(2,3,4-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes.
Pathways Involved: It can affect various biochemical pathways, including those involved in metabolism, signal transduction, and gene expression. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3,3,3-Trifluoro-2-hydroxypropanoic acid
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- (3,4,5-Trifluorophenyl)acetic acid
- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
Comparison: 2-Hydroxy-3-(2,3,4-trifluorophenyl)propanoic acid is unique due to the specific positioning of the trifluorophenyl group and the hydroxy group on the propanoic acid backbone. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For example, the trifluorophenyl group can influence the compound’s electronic properties, making it more reactive in certain chemical reactions.
Properties
Molecular Formula |
C9H7F3O3 |
|---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2-hydroxy-3-(2,3,4-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3O3/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6,13H,3H2,(H,14,15) |
InChI Key |
NEMQNEACNQLPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)O)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylicacid](/img/structure/B13562661.png)
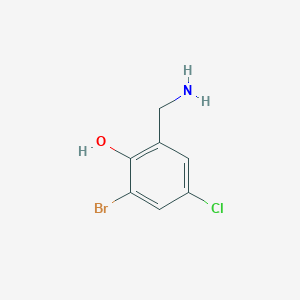

![Tert-butyl 1-(hydroxymethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13562678.png)
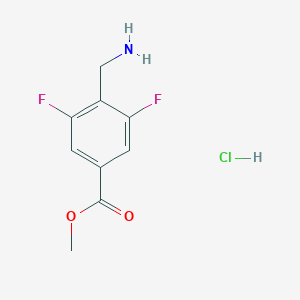

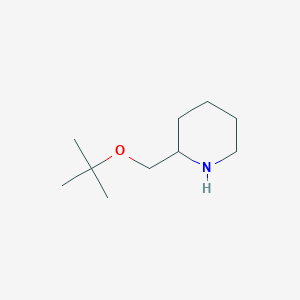
![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
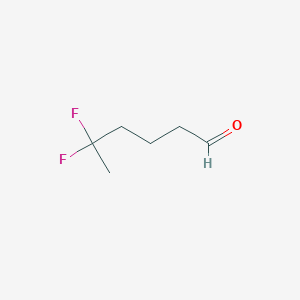
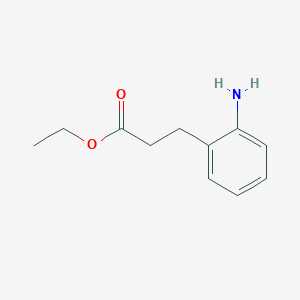
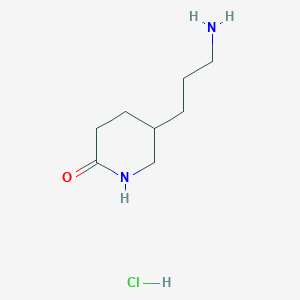
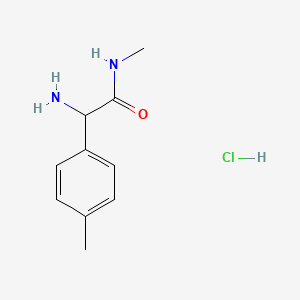

![[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)
